molecular formula C7H6ClF3N2O2S B6635838 N-(2-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide

N-(2-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide

Cat. No. B6635838
M. Wt: 274.65 g/mol
InChI Key: QYZNLCJWALJEIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide, also known as CFTRinh-172, is a small molecule that has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory and digestive systems, leading to chronic respiratory infections and digestive problems. CFTRinh-172 has been shown to improve the function of the cystic fibrosis transmembrane conductance regulator (CFTR), a protein that is defective in CF patients.

Mechanism of Action

N-(2-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide acts as a potent and selective inhibitor of CFTR. It binds to the regulatory domain of CFTR and stabilizes the closed state of the channel, preventing it from opening and allowing chloride ions to pass through. N-(2-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide also inhibits the activity of CaCC by blocking the calcium-activated chloride current.
Biochemical and Physiological Effects
N-(2-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide has been shown to improve the function of CFTR in vitro and in vivo. It has been shown to increase the chloride current in CFTR-expressing cells and to reduce the viscosity of airway surface liquid in CF mouse models. N-(2-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide has also been shown to reduce the activity of CaCC in CF cells, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

N-(2-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide is a potent and selective inhibitor of CFTR and CaCC, making it a valuable research tool for studying the function of these channels. However, it is important to note that N-(2-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide is not a specific inhibitor of CFTR, as it has been shown to inhibit other ion channels as well. In addition, N-(2-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide has limited solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(2-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide. One area of focus is the development of more potent and selective inhibitors of CFTR and CaCC. Another area of focus is the development of combination therapies that target multiple ion channels involved in CF pathogenesis. Finally, there is a need for further research on the long-term safety and efficacy of N-(2-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide in CF patients.

Synthesis Methods

N-(2-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide can be synthesized using a two-step process. The first step involves the reaction of 2-chloro-5-methylpyridine-3-amine with trifluoromethanesulfonic anhydride to form N-(2-chloro-5-methylpyridin-3-yl)-trifluoromethanesulfonamide. The second step involves the reaction of the intermediate product with methyl magnesium bromide to form N-(2-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide.

Scientific Research Applications

N-(2-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide has been extensively studied for its potential therapeutic applications in CF. It has been shown to improve the function of the CFTR protein, which is defective in CF patients. N-(2-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide has also been shown to inhibit the activity of the calcium-activated chloride channel (CaCC), which is upregulated in CF patients. In addition to its potential therapeutic applications, N-(2-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide has also been used as a research tool to study the function of CFTR and CaCC.

properties

IUPAC Name

N-(2-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2O2S/c1-4-2-5(6(8)12-3-4)13-16(14,15)7(9,10)11/h2-3,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZNLCJWALJEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)NS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide

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